molecular formula C22H19NO4 B2987202 2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate CAS No. 312602-75-8

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate

Cat. No.: B2987202
CAS No.: 312602-75-8
M. Wt: 361.397
InChI Key: PHCXAAMBYQRCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a phenyl group, a naphthyl group, and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate typically involves the esterification of 2-oxo-2-phenylethyl with 4-(naphthalen-2-ylamino)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is conducted under reflux conditions for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenyl and naphthyl groups allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. The oxo groups can participate in hydrogen bonding, further stabilizing the compound-protein complexes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl 4-(phenylamino)-4-oxobutanoate
  • 2-Oxo-2-phenylethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate
  • 2-Oxo-2-phenylethyl 4-(pyridin-2-ylamino)-4-oxobutanoate

Uniqueness

2-Oxo-2-phenylethyl 4-(naphthalen-2-ylamino)-4-oxobutanoate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

phenacyl 4-(naphthalen-2-ylamino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-20(17-7-2-1-3-8-17)15-27-22(26)13-12-21(25)23-19-11-10-16-6-4-5-9-18(16)14-19/h1-11,14H,12-13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCXAAMBYQRCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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